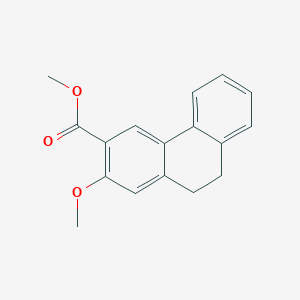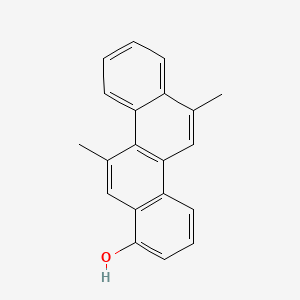
12-Methylidenepregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methylidenepregn-4-ene-3,20-dione: is a synthetic steroidal compound with the molecular formula C22H30O2 It is a derivative of pregn-4-ene-3,20-dione and is characterized by the presence of a methylidene group at the 12th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylidenepregn-4-ene-3,20-dione involves multiple steps, starting from basic steroidal precursors. . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired structural modifications.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 12-Methylidenepregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 12-Methylidenepregn-4-ene-3,20-dione is used as a precursor for the synthesis of various steroidal derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It is often used in studies investigating the role of steroids in cell growth, differentiation, and apoptosis .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific hormonal pathways or diseases .
Industry: In the industrial sector, this compound is used in the production of various steroidal products, including pharmaceuticals and agrochemicals. Its unique properties make it valuable for the development of high-performance materials and chemicals .
Mecanismo De Acción
The mechanism of action of 12-Methylidenepregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It is known to bind to steroid receptors, modulating their activity and influencing downstream signaling cascades. This interaction can lead to changes in gene expression, protein synthesis, and cellular behavior .
Comparación Con Compuestos Similares
Similar Compounds:
Pregn-4-ene-3,20-dione: A closely related compound with a similar structure but lacking the methylidene group at the 12th position.
12-Hydroxypregn-4-ene-3,20-dione: Another derivative with a hydroxyl group at the 12th position instead of a methylidene group.
Uniqueness: The presence of the methylidene group at the 12th position in 12-Methylidenepregn-4-ene-3,20-dione imparts unique chemical and biological properties. This structural modification can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
Propiedades
| 83583-38-4 | |
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-12-methylidene-2,6,7,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-13-11-20-17(19-8-7-18(14(2)23)22(13,19)4)6-5-15-12-16(24)9-10-21(15,20)3/h12,17-20H,1,5-11H2,2-4H3/t17-,18+,19-,20-,21-,22+/m0/s1 |
Clave InChI |
BPDZNEIIYRLMNS-GFJXEVPCSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C(=C)C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canónico |
CC(=O)C1CCC2C1(C(=C)CC3C2CCC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
